2-Hydroxycyclopentadecanone
Overview
Description
2-Hydroxycyclopentadecanone is a natural product found in Angelica gigas with data available.
Scientific Research Applications
Synthesis Methodologies
- Microwave Irradiation for Synthesis of Analogues :
- Microwave irradiation power variations significantly impact the synthesis of 2’-hydroxychalcone analogues, which are intermediates for synthesizing various heterocyclic compounds with broad applications in medicinal and material chemistry. Optimal power for this synthesis is identified as 180 W (Zamri, Teruna, & Ikhtiarudin, 2016).
Chemical Properties and Potential Applications
Formation of Heterocyclic Compounds :
- 2-Hydroxyoctadecanoyl chloride reacts with anthranilic acid to form compounds that can act as antimicrobial and surface-active agents. These compounds could be crucial in manufacturing drugs, cosmetics, and pesticides (Eissa & El-Sayed, 2006).
Identification of Irradiated Food :
- 2-Dodecylcyclobutanone, an analogue, is used as a marker signature for identifying irradiated food. A novel extraction method involving acetonitrile significantly reduces solvent consumption and processing time, which is crucial for the surveillance of irradiated food (Chan, Ye, & Leung, 2014).
Radical Scavenging Antioxidants :
- Dihydrochalcones, similar in structure, have shown potent antioxidant activities. Their specific conformation allows for effective radical scavenging, making them potential candidates for antioxidant applications (Nakamura et al., 2003).
Hydroxypyridinones as Chelating Agents :
- Hydroxypyridinones, with similar hydroxyl functionalities, are important chelating structures in medicinal drug design. They are particularly effective for sequestration or passivation of metal overload and have potential diagnostic and therapeutic applications (Santos, Marques, & Chaves, 2012).
Properties
Molecular Formula |
C15H28O2 |
---|---|
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-hydroxycyclopentadecan-1-one |
InChI |
InChI=1S/C15H28O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(14)17/h14,16H,1-13H2 |
InChI Key |
UCPNHIPCCLLQGA-UHFFFAOYSA-N |
SMILES |
C1CCCCCCC(C(=O)CCCCCC1)O |
Canonical SMILES |
C1CCCCCCC(C(=O)CCCCCC1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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